molecular formula C14H11N3O4 B044401 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one CAS No. 120122-93-2

6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one

Cat. No. B044401
M. Wt: 285.25 g/mol
InChI Key: WUKGYTSINZSRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to modulate certain biological pathways, making it a valuable tool for researchers in a variety of fields.

Mechanism Of Action

The mechanism of action of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one involves its ability to inhibit the activity of certain enzymes and pathways within cells. For example, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival (Wang et al., 2013).

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one are still being studied, but early research suggests that this compound may have a variety of effects on cells and tissues. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells (Wang et al., 2013), and may also be involved in the regulation of autophagy (Zhang et al., 2015).

Advantages And Limitations For Lab Experiments

The advantages of using 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one in lab experiments include its ability to modulate certain biological pathways, its relatively low cost, and its availability from commercial suppliers. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one. Some possible areas of study include the development of new cancer therapies based on this compound, the exploration of its potential as a treatment for neurodegenerative diseases, and the identification of new biological pathways that can be modulated by this compound. Additionally, further studies will be needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for use in lab experiments.
In conclusion, 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one is a valuable tool for researchers in a variety of fields due to its ability to modulate certain biological pathways. While there are still many unanswered questions about the biochemical and physiological effects of this compound, early research suggests that it may have a variety of potential applications in the fields of cancer research, neurodegenerative disease, and beyond.

Synthesis Methods

The synthesis of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one involves a multi-step process that has been described in detail in several scientific publications. One such publication, by Wang et al. (2013), describes a method that involves the use of a palladium-catalyzed reaction to form the benzoxazinone ring system, followed by a series of additional steps to introduce the pyridine and nitro groups.

Scientific Research Applications

The ability of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one to modulate certain biological pathways has made it a valuable tool for researchers in a variety of fields. For example, this compound has been used to study the role of the NF-κB pathway in cancer cells (Wang et al., 2013), as well as the regulation of autophagy in neurodegenerative diseases (Zhang et al., 2015).

properties

CAS RN

120122-93-2

Product Name

6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

6-nitro-4-(pyridin-2-ylmethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H11N3O4/c18-14-9-21-13-5-4-11(17(19)20)7-12(13)16(14)8-10-3-1-2-6-15-10/h1-7H,8-9H2

InChI Key

WUKGYTSINZSRRG-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=N3

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=N3

Origin of Product

United States

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